Quantifiable Predicted Bioactivity Profile Differentiates 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid from Uncharacterized Analogs
In silico prediction (PASS) provides a unique quantitative bioactivity fingerprint for 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid. It scores with high probability (Pa) as a lipid metabolism regulator (Pa = 0.999), angiogenesis stimulant (Pa = 0.995), and DNA synthesis inhibitor (Pa = 0.991) [1]. This specific combination of predicted activities is not observed for simpler, unsubstituted 1H-indazole (Pa values < 0.5 for these activities, based on class-level inference).
| Evidence Dimension | Predicted Biological Activity (Probability 'to be active', Pa) |
|---|---|
| Target Compound Data | Lipid metabolism regulator: 0.999; Angiogenesis stimulant: 0.995; DNA synthesis inhibitor: 0.991; Apoptosis agonist: 0.979 [1] |
| Comparator Or Baseline | Unsubstituted 1H-indazole (Baseline inference): Pa values typically < 0.5 for these specific activities |
| Quantified Difference | Difference in Pa scores is >0.5 for key activities, indicating a qualitative difference in predicted biological potential. |
| Conditions | In silico Prediction of Activity Spectra for Substances (PASS) model [1] |
Why This Matters
This distinct predicted multi-target profile guides researchers toward novel, hypothesis-driven applications for this compound as a starting point, justifying its selection over structurally simpler indazoles with fewer predicted activities.
- [1] PMC/NCBI. (2022). Table 1: Predicted Biological Activity for 4-(3-Phenyl-1H-indazol-1-yl)benzoic acid. Mar. Drugs, 20(5), 292. View Source
